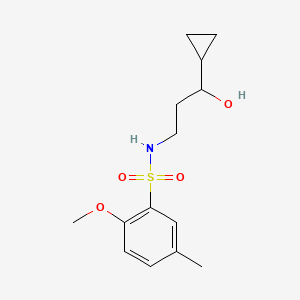

N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxy-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4S/c1-10-3-6-13(19-2)14(9-10)20(17,18)15-8-7-12(16)11-4-5-11/h3,6,9,11-12,15-16H,4-5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXFBMACXWEYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC(C2CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxy-5-methylbenzenesulfonamide involves several steps, typically starting with the preparation of the cyclopropyl and benzenesulfonamide intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has diverse applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological targets. Industrially, it may be used in the development of new materials or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxy-5-methylbenzenesulfonamide can be compared with other similar compounds such as N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide and N-(3-cyclopropyl-3-hydroxypropyl)-4-isopropoxybenzamide. These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound is structurally characterized by a cyclopropyl group, a methoxy group, and a sulfonamide moiety, which are known to influence its biological activity.

The biological activity of this compound is primarily associated with its ability to inhibit specific enzymes and pathways involved in disease processes, particularly in cancer and inflammation. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, which can lead to various therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of mitochondrial pathways.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction via caspase activation |

| A549 (Lung Cancer) | 15.0 | Mitochondrial dysfunction |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which suggests a potential role in treating inflammatory diseases.

Table 2: Summary of Anti-inflammatory Activity

Case Studies

A notable case study explored the effects of this compound in a murine model of cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissues, supporting the in vitro findings.

Case Study Overview:

- Model: Swiss albino mice with induced tumors.

- Dosage: Administered at 50 mg/kg body weight.

- Outcome: Tumor size reduced by approximately 40% after four weeks of treatment.

Q & A

Basic: What are the recommended synthetic pathways for N-(3-cyclopropyl-3-hydroxypropyl)-2-methoxy-5-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Sulfonylation : React 2-methoxy-5-methylbenzenesulfonyl chloride with 3-cyclopropyl-3-hydroxypropylamine in a polar aprotic solvent (e.g., dichloromethane) under nitrogen. Use a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as hydroxybenzotriazole (HOBt) to enhance yield .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Optimization Tips :

- Control temperature (0–5°C during sulfonylation to minimize side reactions) .

- Use anhydrous solvents to prevent hydrolysis of sulfonyl chloride .

Basic: How can the structure of this compound be confirmed, and what analytical techniques are critical?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons on the cyclopropyl group (δ 0.5–1.5 ppm), hydroxypropyl (δ 1.5–2.5 ppm), and methoxy/methyl groups (δ 3.2–3.8 ppm) .

- ¹³C NMR : Confirm sulfonamide carbonyl (δ ~170 ppm) and aromatic carbons (δ 110–150 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- Infrared (IR) Spectroscopy : Detect sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced: How should researchers design experiments to resolve contradictions in reported biological activities of structural analogs?

Methodological Answer:

Contradictions in bioactivity (e.g., antimicrobial vs. anti-inflammatory) arise from assay conditions or structural nuances. Resolve via:

Standardized Assays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and control compounds (e.g., indomethacin) .

Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace methoxy with ethoxy) and test in parallel .

Target Validation : Perform kinase profiling or receptor-binding assays to identify off-target effects .

Computational Docking : Compare binding modes in NLRP3 inflammasome (if applicable) using AutoDock Vina .

Advanced: What strategies can improve the aqueous solubility of this hydrophobic sulfonamide for in vivo studies?

Methodological Answer:

Prodrug Design : Introduce phosphate or glycoside groups at the hydroxyl position for transient solubility .

Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80) in formulations .

Salt Formation : React with HCl or sodium bicarbonate to form water-soluble salts .

Nanoparticle Encapsulation : Prepare PLGA nanoparticles (70–150 nm) via emulsion-solvent evaporation .

Basic: What in vitro screening models are appropriate for initial biological evaluation?

Methodological Answer:

Prioritize assays based on structural motifs:

- Antimicrobial : MIC assays against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (E. coli ATCC 25922) .

- Anti-Inflammatory : LPS-induced TNF-α suppression in THP-1 macrophages (ELISA quantification) .

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) using esterase activity assays .

Advanced: How can researchers address low yields in the final sulfonamide coupling step?

Methodological Answer:

Reagent Ratios : Optimize sulfonyl chloride:amine ratio (1.2:1 molar) to ensure complete reaction .

Solvent Screening : Test dimethylacetamide (DMA) or tetrahydrofuran (THF) for improved solubility .

Catalyst Addition : Use 4-dimethylaminopyridine (DMAP) to accelerate coupling .

Workup Adjustments : Quench with ice-cold water to precipitate product and reduce losses .

Basic: What computational tools are recommended for predicting the pharmacokinetic profile of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, BBB permeability, and CYP450 interactions .

- Metabolite Prediction : Run GLORYx or Meteor Nexus to identify potential hydroxylation sites (e.g., cyclopropyl ring) .

- Toxicity Screening : Employ ProTox-II for hepatotoxicity and mutagenicity alerts .

Advanced: How can crystallography or spectroscopy resolve discrepancies in proposed tautomeric forms?

Methodological Answer:

X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., methanol/water) to determine tautomeric preference (e.g., enol vs. keto forms) .

Dynamic NMR : Monitor temperature-dependent shifts (e.g., coalescence of hydroxypropyl signals) to assess tautomerization rates .

IR Spectroscopy : Compare O-H stretches (broad ~3300 cm⁻¹ for enol vs. sharp ~3500 cm⁻¹ for keto) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.